Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate

Drug-like property optimization Solubility-limited bioavailability Pyridine bioisostere replacement

Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS 2866355-81-7) is a conformationally constrained bicyclic β-amino ester that serves as a direct precursor to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) scaffold. This scaffold has been validated as a saturated bioisostere of the pyridine ring, offering a near-identical exit vector geometry (angle φ = 124–126° vs.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Cat. No. B13467583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(CNC2)C(=O)OC
InChIInChI=1S/C10H15NO4/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2/h11H,3-6H2,1-2H3
InChIKeyDMFCXXIXLIVIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylate: A Key Saturated Pyridine Bioisostere Building Block for Drug Discovery Procurement


Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS 2866355-81-7) is a conformationally constrained bicyclic β-amino ester that serves as a direct precursor to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) scaffold [1]. This scaffold has been validated as a saturated bioisostere of the pyridine ring, offering a near-identical exit vector geometry (angle φ = 124–126° vs. 125° for pyridine) while dramatically improving key drug-like physicochemical properties [2]. The compound features two bridgehead methyl ester groups, enabling divergent functionalization for incorporation into pharmaceutical candidates.

Why Generic 3-Azabicyclo[3.1.1]heptane Building Blocks Cannot Replace Dimethyl 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylate in High-Precision Drug Discovery


Superficially similar azabicyclic building blocks, such as 3-azabicyclo[3.1.1]heptane lacking ester groups, mono-esters, or the free diacid, fail to replicate the unique synthetic utility of the dimethyl diester. The presence of two identical methyl esters at the bridgehead positions (1,5) provides a symmetrical, orthogonal functionalization handle [1]. This contrasts with mono‑ester analogs, which introduce asymmetry and complicate downstream diversification, and free carboxylic acids, which require additional protection/deprotection steps. Furthermore, the dimethyl ester serves as the optimal entry point for multigram-scale synthesis of the aza-BCHep core, a process scalable to 30 g batches [2], whereas alternative ester forms or unprotected analogs have not been demonstrated to support comparable synthetic throughput.

Quantitative Differentiation Evidence for Dimethyl 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylate vs. Pyridine and Alternative Building Blocks


Aqueous Solubility Enhancement vs. Pyridine: A >12-Fold Improvement

Replacement of a pyridine ring with the 3-azabicyclo[3.1.1]heptane core in the antihistamine drug Rupatadine increased aqueous solubility from 29 µM to 365 µM [1]. This 12.6-fold improvement directly addresses solubility-limited absorption, a major cause of candidate attrition. While the dimethyl ester is a precursor, incorporation of the resulting aza-BCHep core into lead compounds can be expected to confer a similar solubility advantage over pyridine-containing analogs.

Drug-like property optimization Solubility-limited bioavailability Pyridine bioisostere replacement

Metabolic Stability: >10-Fold Increase in Human Liver Microsome Half-Life

Incorporation of the 3-azabicyclo[3.1.1]heptane core into Rupatadine (compound 52) increased the half-life (t₁/₂) in human liver microsomes from 3.2 min to 35.7 min, and reduced intrinsic clearance (CLint) from 517 to 47 mg·min⁻¹·µL⁻¹ [1]. This >10-fold improvement in metabolic stability reduces the risk of rapid hepatic clearance, a critical parameter for oral drug candidates.

Metabolic stability Human liver microsomes Pyridine bioisostere replacement

Lipophilicity Modulation: logD Reduction by >0.7 Units vs. Pyridine

The experimental logD of the aza-BCHep-containing analog 52 was 3.8, compared to >4.5 for the pyridine-containing parent drug Rupatadine [1]. This >0.7-unit reduction in logD indicates a meaningful decrease in lipophilicity, which is often correlated with reduced off-target binding and improved safety profiles. Crucially, the calculated clogP remained nearly unchanged (5.1 vs. 5.2), underscoring that the effect is driven by the saturated core rather than computational artifacts.

Lipophilicity logD Pyridine bioisostere

Geometric Fidelity: Exit Vector Angle Identical to Pyridine (124–126° vs. 125°)

X-ray crystallographic analysis of three 3-azabicyclo[3.1.1]heptane derivatives (3a·HCl, 11a·HCl, 15a·HCl) revealed that the angle ϕ between the two exit vectors is 124–126°, essentially identical to the 125° observed for pyridine [1]. The distance between substituents (d = 4.79–4.81 Å) is only 0.2 Å shorter than in pyridine (d = 5.06 Å), while the C–C distance (r = 2.12 Å) is 0.3 Å shorter [1]. This geometric mimicry ensures that the dimethyl ester-derived core preserves the spatial orientation of substituents, critical for target binding.

Bioisostere geometric comparison Exit vector geometry Pyridine replacement

Scalable Multigram Synthesis: Enabling Procurement at >30 g Scale vs. Unscalable Alternatives

A scalable synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including those derived from dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate, has been demonstrated at multigram scale (up to 30 g) [1]. The route employs intramolecular imide formation from 1,3-functionalized cyclobutane derivatives, avoiding chromatographic purification at key steps. This contrasts with many specialized bicyclic building blocks that remain limited to milligram-scale research quantities, creating procurement bottlenecks.

Scalable synthesis Multigram procurement Medicinal chemistry supply

Optimal Application Scenarios for Dimethyl 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylate Based on Quantitative Evidence


Pyridine Bioisostere Replacement in Lead Optimization to Improve Solubility and Metabolic Stability

When a lead series suffers from low aqueous solubility (<30 µM) or rapid hepatic clearance (t₁/₂ <5 min) attributed to a pyridine ring, dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate provides the entry point to the aza-BCHep core. Published data shows this replacement can increase solubility >12-fold (29 µM to 365 µM) and extend microsomal half-life >10-fold (3.2 min to 35.7 min) while preserving the pyridine exit vector geometry [1]. The dimethyl ester enables straightforward amidation or hydrolysis to access diverse analogs.

Structure-Based Design Requiring Precise Angular Conservation with Saturation

In targets where the pyridine ring participates in π-stacking or hydrophobic interactions but metabolic liabilities must be addressed, the dimethyl ester-derived aza-BCHep scaffold offers geometric fidelity (ϕ = 124–126° vs. 125°) with reduced lipophilicity (ΔlogD > –0.7 units) [1]. This enables scaffold hopping without compromising binding orientation, as validated by X-ray structural overlay.

Parallel Library Synthesis Requiring Symmetrical, Orthogonal Functionalization Handles

The symmetrical 1,5-dimethyl ester arrangement provides two chemically equivalent but regiochemically distinct handles for divergent library synthesis. This symmetry simplifies analog generation compared to mono-ester or asymmetrically substituted 3-azabicyclo[3.1.1]heptanes, enabling efficient SAR exploration. The multigram scalability (up to 30 g) supports large library production [2].

PROTAC and Molecular Glue Design Exploiting Rigid Bicyclic Scaffolds

The rigid bicyclic core accessible from dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate has been incorporated into bicyclic thalidomide analogs for PROTAC applications [2]. The bridgehead esters allow precise positioning of ligase-binding and target-binding motifs with well-defined geometry, a critical requirement for ternary complex formation.

Quote Request

Request a Quote for Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.